molecular formula C14H16N4O2 B2936828 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)propanamide CAS No. 1235361-16-6

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)propanamide

Cat. No.: B2936828
CAS No.: 1235361-16-6
M. Wt: 272.308
InChI Key: IIFNTSUHPGVNOH-UHFFFAOYSA-N
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Description

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)propanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-6-oxopyridazine with 6-methyl-2-aminopyridine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized for higher yields and cost-effectiveness. This could involve the use of continuous flow reactors, automated synthesis systems, and alternative solvents that are more environmentally friendly. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: The compound may be used in biochemical assays to study enzyme inhibition or protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(6-chloropyridin-2-yl)propanamide
  • 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxypyridin-2-yl)propanamide
  • 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-3-yl)propanamide

Uniqueness

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)propanamide is unique due to its specific substitution pattern on the pyridazinone and pyridine rings, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.

Properties

IUPAC Name

2-(3-methyl-6-oxopyridazin-1-yl)-N-(6-methylpyridin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-9-5-4-6-12(15-9)16-14(20)11(3)18-13(19)8-7-10(2)17-18/h4-8,11H,1-3H3,(H,15,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFNTSUHPGVNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C(C)N2C(=O)C=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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